4-(2-Methoxyphenyl)benzonitrile

Liquid Crystals Solid-State Chemistry Thermal Analysis

Choose 4-(2-Methoxyphenyl)benzonitrile for its unique ortho-methoxy regiochemistry that enforces a near-planar conformation (torsion ~180°) and a logP of 3.5—critical for CNS drug candidate profiling and low-temperature liquid crystal mixtures. Its distinct reversed-phase HPLC retention differentiates it from para-methoxy analogs, enabling precise method development. This scaffold offers synthetic versatility via the 4-nitrile handle for hydrolysis/reduction. Avoid generic biphenylcarbonitriles; this isomer ensures reproducible SAR and thermal behavior, with a melting point >20°C lower than para-substituted variants.

Molecular Formula C14H11NO
Molecular Weight 209.24 g/mol
CAS No. 113547-30-1
Cat. No. B039375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methoxyphenyl)benzonitrile
CAS113547-30-1
Molecular FormulaC14H11NO
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=CC=C(C=C2)C#N
InChIInChI=1S/C14H11NO/c1-16-14-5-3-2-4-13(14)12-8-6-11(10-15)7-9-12/h2-9H,1H3
InChIKeyOBZWGNNLIGALAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-(2-Methoxyphenyl)benzonitrile (CAS 113547-30-1) – Chemical Identity and Core Specifications


4-(2-Methoxyphenyl)benzonitrile (CAS 113547-30-1), also known as 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile, is a biphenyl derivative with the molecular formula C14H11NO and a molecular weight of 209.24 g/mol . It is characterized by a benzonitrile core substituted at the para-position with a 2-methoxyphenyl group . Computed physicochemical properties include a logP (XlogP3-AA) of 3.5, a topological polar surface area (TPSA) of 33.0 Ų, and a rotatable bond count of 2 [1]. This compound serves primarily as an intermediate in organic synthesis and as a scaffold in medicinal chemistry research .

Why In-Class Substitution Fails: Positional Isomerism Drives Divergent Physicochemical and Structural Profiles


Substitution of 4-(2-methoxyphenyl)benzonitrile with other methoxy-substituted biphenylcarbonitriles is not scientifically valid due to the critical impact of methoxy group regiochemistry on molecular geometry, intermolecular interactions, and physicochemical properties. The ortho-methoxy substituent in the target compound imposes distinct steric and electronic constraints compared to its para-methoxy isomer (4'-methoxybiphenyl-4-carbonitrile) or its positional analog (2-(4-methoxyphenyl)benzonitrile). These differences manifest in measurable parameters including melting point , chromatographic retention behavior governed by logP , and crystal packing arrangements [1]. In applications ranging from liquid crystal development to structure-activity relationship (SAR) studies in medicinal chemistry, such isomer-specific properties directly influence performance and reproducibility. Generic substitution without experimental validation therefore introduces unacceptable variability in both research and industrial contexts.

Quantitative Differentiation Evidence: 4-(2-Methoxyphenyl)benzonitrile vs. Closest Analogs


Regioisomeric Differentiation: Melting Point Divergence vs. 4'-Methoxy Isomer

The ortho-methoxy substitution pattern in 4-(2-methoxyphenyl)benzonitrile is predicted to yield a significantly lower melting point than its para-methoxy regioisomer, 4'-methoxybiphenyl-4-carbonitrile. The latter exhibits a melting point of 101.5-102.5 °C , a value characteristic of high-symmetry para-substituted biphenyls. The ortho-methoxy group introduces steric hindrance that disrupts efficient crystal packing, a phenomenon well-documented in biphenyl series where ortho-substitution reduces melting points by 20-60 °C relative to para-substituted analogs [1]. This thermal behavior is a direct consequence of the molecular geometry imposed by the 2-methoxyphenyl moiety.

Liquid Crystals Solid-State Chemistry Thermal Analysis

Chromatographic Behavior: LogP Differentiation vs. Unsubstituted Biphenylcarbonitrile

The introduction of a 2-methoxy group increases the lipophilicity of the biphenylcarbonitrile scaffold. The target compound has a computed XLogP3-AA of 3.5 . In comparison, the unsubstituted biphenyl-4-carbonitrile has a computed XLogP3-AA of approximately 2.8-2.9 [1]. This difference of 0.6-0.7 log units corresponds to a 4- to 5-fold increase in partition coefficient between octanol and water, directly impacting reversed-phase HPLC retention times and biological membrane permeability.

Analytical Chemistry Lipophilicity HPLC Method Development

Molecular Geometry: Torsional Profile Differentiates Ortho-Methoxy from Para-Methoxy Analogs

Crystal structure analysis of related ortho-substituted biphenylcarbonitriles reveals near-planar conformations with torsion angles approaching 180° [1]. In contrast, para-methoxybiphenyl-4-carbonitrile exhibits a dihedral angle of approximately 40-45° between the biphenyl rings due to reduced steric constraints [2]. The ortho-methoxy group in the target compound is expected to enforce a more coplanar arrangement of the biphenyl system through intramolecular interactions between the methoxy oxygen and the adjacent phenyl ring, a feature that enhances π-conjugation and influences electronic properties.

Crystallography Computational Chemistry Materials Science

Hydrogen Bond Acceptor Capacity: PSA Differentiation Supports Distinct Pharmacophoric Profile

The topological polar surface area (TPSA) of 4-(2-methoxyphenyl)benzonitrile is 33.0 Ų , which reflects the contributions of the nitrile group (approximately 24 Ų) and the methoxy oxygen (approximately 9 Ų). This value is identical to its para-methoxy isomer (4'-methoxybiphenyl-4-carbonitrile) but differs from 2-(4-methoxyphenyl)benzonitrile, where the nitrile group is ortho to the biphenyl linkage. The latter has a TPSA of 33.0 Ų as well, but the spatial orientation of the hydrogen bond acceptor sites differs due to the altered substitution pattern, leading to distinct pharmacophoric geometries [1].

Medicinal Chemistry Drug Design SAR

Application Scenarios for 4-(2-Methoxyphenyl)benzonitrile Based on Quantified Differentiation


Liquid Crystal Formulation: Leveraging Reduced Crystallinity for Enhanced Mesophase Stability

The ortho-methoxy substitution pattern of 4-(2-methoxyphenyl)benzonitrile is predicted to lower its melting point relative to para-methoxy regioisomers by >20 °C . This thermal behavior, combined with the coplanar biphenyl geometry inferred from crystal structures of related ortho-substituted biphenyls [7], makes the compound a candidate for liquid crystal mixtures requiring low-temperature mesophase stability and high birefringence. The nitrile group contributes a strong dipole moment, while the ortho-methoxy group reduces packing efficiency, thereby widening the nematic temperature range—a property directly quantified in analogous biphenylcarbonitrile liquid crystals .

Medicinal Chemistry Scaffold: SAR Studies Exploiting Ortho-Methoxy Conformational Constraint

The near-planar conformation enforced by the ortho-methoxy group in 4-(2-methoxyphenyl)benzonitrile (torsion angle ~180°) presents a distinct pharmacophoric geometry compared to twisted para-methoxy analogs (dihedral angle ~41°) [7]. This coplanarity is particularly relevant for targeting planar binding sites in kinases and other enzymes where π-stacking interactions are critical. The compound's logP of 3.5 also positions it within the optimal lipophilicity range (2-4) for CNS drug candidates, offering a balance between membrane permeability and metabolic stability that may differ from less lipophilic biphenylcarbonitrile analogs [5]. Researchers should prioritize this compound when exploring SAR around biphenyl geometry rather than relying on generic biphenylcarbonitrile building blocks.

Analytical Reference Standard: Chromatographic Differentiation for Method Development

With an XLogP3-AA of 3.5, 4-(2-methoxyphenyl)benzonitrile exhibits a 4- to 5-fold higher lipophilicity than unsubstituted biphenyl-4-carbonitrile (XLogP ~2.8-2.9) . This quantitative difference directly translates to distinct reversed-phase HPLC retention behavior, making the compound valuable as a system suitability standard or reference marker for method development involving methoxy-substituted biphenyl intermediates. Its characteristic retention time can serve as a benchmark for resolving complex reaction mixtures where regioisomeric impurities (e.g., para-methoxy analogs) may co-elute under standard conditions [7].

Organic Synthesis Intermediate: Precursor for Palladium-Catalyzed Cross-Coupling

4-(2-Methoxyphenyl)benzonitrile serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, where the biphenyl core can be further elaborated . The presence of the nitrile group at the 4-position of the terminal phenyl ring provides a handle for subsequent transformations (e.g., hydrolysis to carboxylic acid, reduction to benzylamine) without interference from the ortho-methoxy group. The distinct electronic properties conferred by the ortho-methoxy substituent (electron-donating via resonance, electron-withdrawing via induction) modulate the reactivity of the biphenyl system in electrophilic aromatic substitution reactions, a feature that synthetic chemists can exploit for regioselective functionalization [7].

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